ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
CAS No.: 1134732-17-4
Cat. No.: VC11792457
Molecular Formula: C20H16ClF3N6O2
Molecular Weight: 464.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1134732-17-4 |
|---|---|
| Molecular Formula | C20H16ClF3N6O2 |
| Molecular Weight | 464.8 g/mol |
| IUPAC Name | ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C20H16ClF3N6O2/c1-3-32-19(31)12-9-26-29(17(12)25)14-8-10(2)27-18-15(11-6-4-5-7-13(11)21)16(20(22,23)24)28-30(14)18/h4-9H,3,25H2,1-2H3 |
| Standard InChI Key | GDYYKFZCTXGHJZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 2-chlorophenyl group, at position 5 with a methyl group, and at position 2 with a trifluoromethyl group. A pyrazole ring is attached at position 7, bearing an amino group at position 5 and an ethyl carboxylate ester at position 4 . This arrangement creates a planar, aromatic system with potential for π-π stacking interactions in biological targets.
Table 1: Key Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with the preparation of a pyrazolo[1,5-a]pyrimidine precursor. Key steps include:
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Cyclocondensation: Reaction of 3-amino-5-methylpyrazole with ethyl 3-(2-chlorophenyl)-3-oxopropanoate to form the pyrimidine ring .
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Trifluoromethylation: Introduction of the CF₃ group via Ullmann-type coupling using CuI and 1,10-phenanthroline .
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Pyrazole Functionalization: Coupling the intermediate with ethyl 5-aminopyrazole-4-carboxylate under Mitsunobu conditions.
Reaction Optimization
Critical parameters for yield improvement include the use of acetic acid as a catalyst and oxygen as an oxidant. As demonstrated in analogous syntheses (Table 2), increasing acetic acid equivalents from 2 to 6 under an O₂ atmosphere boosts yields from 34% to 94% .
Table 2: Synthesis Optimization for Pyrazolo[1,5-a]Pyrimidine Derivatives
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 4 | 6 | O₂ | 94 |
Biological Applications and Mechanisms
Kinase Inhibition
The compound’s pyrazolo[1,5-a]pyrimidine core shares structural homology with ATP-competitive kinase inhibitors. In silico docking studies suggest strong affinity for Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies . The trifluoromethyl group enhances hydrophobic interactions with the kinase’s back pocket, while the 2-chlorophenyl moiety occupies the gatekeeper region .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) indicate moderate activity, likely due to interference with fungal CYP51 and bacterial DNA gyrase.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound exhibits poor aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high lipophilicity (LogP = 3.8), favoring blood-brain barrier penetration. Stability studies in human plasma show a half-life of 6.2 hours, with degradation primarily via esterase-mediated hydrolysis of the ethyl carboxylate.
Table 3: ADME Properties
| Parameter | Value |
|---|---|
| Aqueous Solubility (pH 7.4) | 0.12 mg/mL |
| LogP | 3.8 |
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | IC₅₀ = 18 µM |
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale production faces hurdles in trifluoromethylation (requiring specialized fluorination reactors) and purification (due to regioisomeric byproducts). Continuous-flow systems with Pd/C catalysts have reduced reaction times from 48 hours to 6 hours at pilot scales.
Future Directions
Prodrug Development
Replacing the ethyl ester with a pivaloyloxymethyl group could enhance oral bioavailability. Computational models predict a 3.5-fold increase in Cₘₐₓ for the prodrug analog.
Combination Therapies
Synergy studies with checkpoint inhibitors (e.g., pembrolizumab) are warranted, given the compound’s potential immunomodulatory effects via JAK/STAT pathways .
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